L-Alanine-[2,3-13C2]: A Precision Probe for Metabolic Flux and Protein Dynamics
L-Alanine-[2,3-13C2]: A Precision Probe for Metabolic Flux and Protein Dynamics
Executive Summary
L-Alanine-13C2 (specifically the [2,3-13C2] isotopomer) is a high-fidelity stable isotope tracer used to decode complex metabolic networks and protein structural dynamics. Unlike singly labeled variants (e.g., [1-13C]Alanine), the dual-carbon labeling of the ethyl backbone (positions 2 and 3) provides a unique "bond connectivity" signature. This allows researchers to distinguish between oxidative metabolism (TCA cycle) and gluconeogenic fluxes with superior resolution by tracking the preservation of the C2-C3 bond through enzymatic transformations.
This technical guide details the physicochemical properties, mechanistic advantages, and experimental protocols for deploying L-Alanine-[2,3-13C2] in metabolic flux analysis (MFA) and biomolecular NMR.
Chemical & Physical Properties
Understanding the isotopic architecture is prerequisite to experimental design. The [2,3-13C2] isotopomer is preferred for TCA cycle tracing because it survives the decarboxylation step of the Pyruvate Dehydrogenase (PDH) complex, transferring the labeled pair into Acetyl-CoA.
Table 1: Physicochemical Specifications
| Property | Specification | Critical Note |
| Chemical Formula | Labeled at | |
| Molecular Weight | 91.08 g/mol | +2 Da shift vs. natural L-Alanine (89.09 g/mol ) |
| Isotopic Purity | Essential to minimize "isotopic cloud" interference in MS | |
| NMR Signature | ~35 Hz coupling constant between C2 and C3 | |
| Solubility | 166.5 g/L (25°C, Water) | Highly soluble; ideal for rapid injection/perfusion |
| Melting Point | 314.5 °C (dec.) | Thermally stable for standard derivatization protocols |
Technical Insight: The C2-C3 coupling (
) is the self-validating feature of this tracer. InC-NMR, this appears as a doublet. If the bond is cleaved (metabolic scrambling), the doublet collapses to a singlet, providing immediate evidence of pathway divergence.
Mechanistic Role in Metabolic Research
The Alanine-Pyruvate Node
L-Alanine is inextricably linked to pyruvate via Alanine Transaminase (ALT) . This reversible reaction allows L-Alanine-[2,3-13C2] to rapidly equilibrate with the cytosolic pyruvate pool, effectively acting as a "transportable pyruvate" that bypasses glycolysis.
Pathway Logic:
-
Entry: L-Alanine-[2,3-13C2] enters the cell and is converted to Pyruvate-[2,3-13C2] .
-
The Bifurcation Point:
-
Oxidative Path (TCA): Pyruvate-[2,3-13C2] enters the mitochondria. Pyruvate Dehydrogenase (PDH) cleaves C1 (unlabeled carboxyl). The remaining [2,3-13C2] fragment becomes Acetyl-CoA-[1,2-13C2] .
-
Gluconeogenic Path: Pyruvate-[2,3-13C2] is carboxylated to Oxaloacetate, eventually forming Glucose. The label positions in glucose provide specific flux information.
-
Why [2,3-13C2] vs. [1-13C]?
-
[1-13C]Alanine: The label is at the carboxyl group. Upon action by PDH, the label is lost as
CO . Result: The TCA cycle remains unlabeled. -
[2,3-13C2]Alanine: The label is on the carbon backbone. The label is retained in Acetyl-CoA. Result: The TCA cycle metabolites (Citrate, Ketoglutarate) incorporate the
C motif, allowing calculation of TCA cycle turnover rates.
Visualization: Metabolic Fate of L-Alanine-[2,3-13C2]
The following diagram illustrates the carbon atom transitions. Note how the C2-C3 bond (red) is preserved into the TCA cycle.
Figure 1: Carbon fate map of L-Alanine-[2,3-13C2]. The tracer allows specific labeling of the Acetyl-CoA backbone, distinguishing it from C1-labeled tracers which lose their label to CO2.
Advanced Applications
13C-Metabolic Flux Analysis (MFA)
In MFA, the goal is to quantify intracellular reaction rates.[1] L-Alanine-[2,3-13C2] is superior for resolving isotopomers (isomers having the same number of isotopes but at different positions).
-
Mass Spectrometry (GC-MS/LC-MS):
-
Detects mass shifts (M+0, M+2).
-
Advantage: High sensitivity. The M+2 shift is distinct from the M+1 natural abundance background (1.1% from
C), improving signal-to-noise ratio.
-
-
NMR Spectroscopy:
-
Detects J-coupling.
-
Advantage: Can distinguish between [1,2-13C2]Acetyl-CoA and [2-13C]Acetyl-CoA (which might arise from label scrambling). The doublet confirms the carbons entered as a unit.
-
Hyperpolarized 13C MRI
While [1-13C]Pyruvate is the clinical standard due to its long T1 relaxation time, L-Alanine serves as a critical contrast agent.
-
Role: It is often used to measure the ALT/LDH ratio . In tumors, the conversion of Hyperpolarized Pyruvate to Lactate is upregulated (Warburg effect). By comparing this to the conversion to Alanine, researchers can normalize metabolic activity or identify specific tumor subtypes that upregulate amino acid metabolism.
-
13C2 Specificity: In preclinical spectral imaging, [2,3-13C2]Alanine can be used to shift the resonance frequency away from other metabolites, preventing spectral overlap in complex tissue environments.
Experimental Protocols
Protocol A: In Vitro Metabolic Tracing (Adherent Cancer Cells)
Objective: Determine the relative flux of Alanine into the TCA cycle vs. Lactate secretion.
Materials:
-
L-Alanine-[2,3-13C2] (Sigma/Isotec, >99%)
-
Custom DMEM (Glucose-free, Glutamine-free initially)
-
GC-MS derivatization kit (MTBSTFA)
Workflow:
-
Starvation: Wash cells with PBS and incubate in substrate-free medium for 30 min to deplete intracellular pools.
-
Pulse: Add medium containing 5 mM Glucose (unlabeled) and 2 mM L-Alanine-[2,3-13C2] .
-
Incubation: Incubate for 4–6 hours (steady state) or 0–60 min (dynamic flux).
-
Quench: Rapidly aspirate medium; wash with ice-cold saline; add 80% MeOH (-80°C) to quench metabolism instantly.
-
Extraction: Scrape cells, vortex, centrifuge at 14,000 x g (4°C). Collect supernatant.
-
Derivatization: Dry supernatant under N2 gas. Add 50 µL MTBSTFA + 1% TBDMCS. Heat at 60°C for 1 hour.
-
Analysis: Inject into GC-MS. Monitor fragments for Lactate (m/z 261 -> 263 for M+2) and Citrate (m/z 459 -> 461 for M+2).
Protocol B: Data Analysis (Mass Isotopomer Distribution)
Calculate the Mass Isotopomer Distribution (MID) vector:
-
Validating the Tracer: If the Alanine M+2 fraction in the medium is >99%, but intracellular Alanine M+2 is <50%, significant dilution from endogenous protein degradation is occurring.
References
-
Sigma-Aldrich. L-Alanine-2,3-13C2 Product Specification & COA. Link
- Malloy, C. R., et al. (1988). "Contribution of glycolysis and oxidation to carbon flow in the heart." Canadian Journal of Physiology and Pharmacology. (Foundational work on 13C isotopomer analysis).
-
Hu, S., et al. (2011). "13C-pyruvate and 13C-alanine metabolism in prostate cancer cells." NMR in Biomedicine. Link
-
Cambridge Isotope Laboratories. Metabolic Flux Analysis Application Guide. Link
-
Hurd, R. E., et al. (2012). "Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization." Journal of Magnetic Resonance Imaging. Link
Diagram: Experimental Workflow for 13C-Flux Analysis
Figure 2: Step-by-step workflow for determining metabolic flux using L-Alanine-[2,3-13C2].
